molecular formula C12H14N2O6 B1351085 Diethyl 2-(5-nitropyridin-2-yl)malonate CAS No. 60891-70-5

Diethyl 2-(5-nitropyridin-2-yl)malonate

Cat. No. B1351085
CAS RN: 60891-70-5
M. Wt: 282.25 g/mol
InChI Key: QZPKVECFUKSRKG-UHFFFAOYSA-N
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Description

Diethyl 2-(5-nitropyridin-2-yl)malonate is a chemical compound with the molecular formula C12H14N2O6 . It is a specialty product often used for proteomics research .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the preparation of diethyl 2-(pyridin-2-yl)malonate involved the use of CuI, 2-iodopyridine, diethyl malonate, picolinic acid, and Cs2CO3 in 1,4-dioxane under an atmosphere of nitrogen .


Molecular Structure Analysis

The molecular structure of Diethyl 2-(5-nitropyridin-2-yl)malonate consists of a pyridine ring attached to a malonate group. The pyridine ring carries a nitro group at the 5-position . The InChI code for this compound is InChI=1S/C10H10N2O6/c1-17-9(13)8(10(14)18-2)7-4-3-6(5-11-7)12(15)16/h3-5,8H,1-2H3 .

Scientific Research Applications

Synthesis of Amino and Oxindole Derivatives

Diethyl 2-(5-nitropyridin-2-yl)malonate plays a crucial role in synthesizing various amino and oxindole derivatives. Tzvetkov and Müller (2012) have demonstrated its use in creating 5-amino- and 7-amino-6-azaoxindole derivatives through reductive cyclization processes. This demonstrates its importance in the synthesis of complex organic compounds with potential biological activities (Tzvetkov & Müller, 2012).

Precursor for Quinoline Derivatives

Valle et al. (2018) describe the synthesis of Diethyl 2-((4-nitroanilino)methylene)malonate, a molecule that serves as a precursor in multistage synthesis of various quinoline derivatives. These derivatives are known for their antiviral, immunosuppressive, anticancer, and photoprotector biological activities, highlighting the compound's significance in medical and pharmacological research (Valle et al., 2018).

Development of Antitumor Agents

C. Temple et al. (1992) discuss the role of certain pyridine derivatives, including compounds related to Diethyl 2-(5-nitropyridin-2-yl)malonate, as precursors to potent antimitotic agents used in antitumor activities. This underscores the compound's relevance in developing new therapeutic agents for cancer treatment (Temple et al., 1992).

Catalysis in Organic Reactions

Rapi et al. (2014) detail the use of Diethyl 2-(5-nitropyridin-2-yl)malonate in the Michael addition of malonates to aromatic nitroalkenes. This highlights its role as a crucial reagent in catalysis, significantly impacting the chemical yield and enantioselectivity of reactions, which is vital in the synthesis of various organic compounds (Rapi et al., 2014).

properties

IUPAC Name

diethyl 2-(5-nitropyridin-2-yl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6/c1-3-19-11(15)10(12(16)20-4-2)9-6-5-8(7-13-9)14(17)18/h5-7,10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPKVECFUKSRKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC=C(C=C1)[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383215
Record name Diethyl 2-(5-nitropyridin-2-yl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(5-nitropyridin-2-yl)malonate

CAS RN

60891-70-5
Record name Diethyl 2-(5-nitropyridin-2-yl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2.7 g (67.5 mmol) of powdered NaOH are introduced into 10.8 g (675 mmol) of diethyl malonate in 30 ml of dimethylformamide at room temperature, with cooling, a solution of 5 g (31 mmol) of 2-chloro-5-nitropyridine in dimethylformamide is then added dropwise and the mixture is stirred at room temperature until the reaction is complete. For working up, the mixture is poured onto 500 ml of water and acidified with concentrated HCl and the precipitate is filtered off with suction and rinsed with petroleum ether.
Name
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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solvent
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Diethyl malonate (74 g) was added to a stirred suspension of sodium hydride (60% dispersion in oil; 18 g) in dry tetrahydrofuran under an inert atmosphere. The resulting suspension was stirred at reflux for one hour. The mixture was cooled to 60° C. and a solution of 2-chloro-5-nitropyridine (50 g) in dry tetrahydrofuran was added. The resulting red solution was stirred at reflux for 3 hours then allowed to stand at room temperature overnight. The volume of solvent was reduced by evaporation, water was added to the residue and the mixture was acidified to pH 1 with concentrated hydrochloric acid. The mixture was extracted with ethyl acetate, washed with water, dried (anhydrous magnesium sulphate), filtered and evaporated. The crude product was triturated in a mixture of cyclohexane and diethyl ether to yield diethyl 2-(5-nitropyridin-2-yl)malonate (56.5 g) as a yellow solid, m.p. 91.5°-93.5° C.
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Diethyl malonate (151 g, 0.044 mol) was added dropwise under stirring to 60% sodium hydride in mineral oil (37.8 g, 0.944 mol) in dry tetrahydrofuran (1 L). After hydrogen evolution ceased, 2-chloro-5-nitropyridine (125 g, 0.787 mol) was added. The reaction mixture was refluxed for 2 hours and then the tetrahydrofuran was evaporated in vacuo to give crude diethyl (5-nitropyridin-2-yl)malonate, which was used at the next stage without purification.
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
37.8 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
125 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl 2-(5-nitropyridin-2-yl)malonate
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Diethyl 2-(5-nitropyridin-2-yl)malonate

Citations

For This Compound
2
Citations
MA Ibrahim - Arabian Journal of Chemistry, 2016 - Elsevier
We disclose a new microwave-assisted protocol for the effective α-arylation of diethyl malonate. The coupling of aryl halides with diethyl malonate proceeds smoothly in short reaction …
Number of citations: 3 www.sciencedirect.com
DC Miller, T Reuillon, L Molyneux… - Journal of Medicinal …, 2022 - ACS Publications
The nonclassical extracellular signal-related kinase 5 (ERK5) mitogen-activated protein kinase pathway has been implicated in increased cellular proliferation, migration, survival, and …
Number of citations: 3 pubs.acs.org

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